molecular formula C9H5BrClFN2O B14779683 6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one

6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one

Katalognummer: B14779683
Molekulargewicht: 291.50 g/mol
InChI-Schlüssel: YGAHTZPVACGLKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties

Vorbereitungsmethoden

The synthesis of 6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a phthalazine derivative followed by chloromethylation and fluorination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of halogen atoms may enhance its ability to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one can be compared with other similar compounds, such as:

  • 6-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-4-chloroquinoline

These compounds share structural similarities but differ in their specific substituents and overall chemical properties. The unique combination of bromine, chlorine, and fluorine in this compound distinguishes it from these related compounds and may confer distinct reactivity and applications.

Eigenschaften

Molekularformel

C9H5BrClFN2O

Molekulargewicht

291.50 g/mol

IUPAC-Name

6-bromo-4-(chloromethyl)-5-fluoro-2H-phthalazin-1-one

InChI

InChI=1S/C9H5BrClFN2O/c10-5-2-1-4-7(8(5)12)6(3-11)13-14-9(4)15/h1-2H,3H2,(H,14,15)

InChI-Schlüssel

YGAHTZPVACGLKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C(=O)NN=C2CCl)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.